tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate
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Overview
Description
tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate is a nitrogen-containing heterocyclic compound. It is part of the triazolo[4,3-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential antibacterial and anticancer properties .
Preparation Methods
The synthesis of tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-a]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazolo[4,3-a]pyridine ring can be functionalized with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate can be compared with other triazolo[4,3-a]pyridine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects. The uniqueness of tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
tert-butyl N-([1,2,4]triazolo[4,3-a]pyridin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-4-5-15-7-12-14-9(15)6-8/h4-7H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGTWMJYYBDWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NN=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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